3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt

Overview

Description

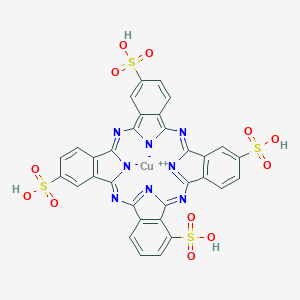

3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt (CuPcTS, Na⁴[C₃₂H₁₂CuN₈S₄O₁₂]) is a water-soluble derivative of copper phthalocyanine functionalized with four sulfonic acid groups at specific peripheral positions. The sulfonic acid substituents enhance solubility in polar solvents, making it suitable for applications in aqueous systems, such as sensors, energy storage, and nanotechnology .

Preparation Methods

Synthesis of Copper Phthalocyanine Precursors

The preparation of CuPcS4 begins with the synthesis of copper phthalocyanine (CuPc), a macrocyclic compound serving as the foundational structure. Two primary methods dominate CuPc production:

Traditional Phthalonitrile-Based Synthesis

CuPc is classically synthesized via the reaction of phthalonitrile with copper salts under high-temperature conditions. For example, a mixture of phthalonitrile, anhydrous copper sulfate, and urea is heated to 200–250°C in an inert solvent such as nitrobenzene . This method yields crude CuPc with a particle size of 10–200 µm, predominantly in the β-phase . A critical challenge lies in achieving uniform particle size distribution, as agglomerates impede subsequent sulfonation.

Vapor-Phase Synthesis

Advanced methods employ aerosolized copper(I) chloride reacted with phthalonitrile vapor at 200–300°C. This approach, described in US Patent 3,230,231, produces pigmentary β-phase CuPc directly, bypassing post-synthesis milling . The reaction mechanism involves:

{10}\text{H}{6}\text{N}{2} \xrightarrow{\text{N}2, 250^\circ\text{C}} \text{CuPc} + \text{HCl}

Yields exceed 85% with particle sizes <1 µm, ideal for sulfonation .

Sulfonation Processes

Sulfonation introduces sulfonyl groups (-SO₃H) at specific positions on the phthalocyanine ring. The choice of sulfonating agent and reaction conditions determines the degree and pattern of substitution.

Chlorosulfonic Acid Method

The most widely used laboratory method involves reacting CuPc with chlorosulfonic acid (ClSO₃H) at 130–150°C for 4–6 hours. The reaction proceeds via electrophilic aromatic substitution, preferentially targeting the 3, 4, 4', and 4'' positions due to electronic and steric factors. Key parameters include:

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| Temperature | 140°C | Higher temps increase sulfonation but risk decomposition |

| Molar Ratio (CuPc:ClSO₃H) | 1:8 | Excess agent ensures tetrasubstitution |

| Reaction Time | 5 hours | Prolonged duration reduces yield via side reactions |

This method achieves 90–95% tetrasulfonation but generates HCl gas, necessitating corrosion-resistant reactors.

Alkali Hydrogen Sulfate Method

An alternative industrial approach (US Patent 3,041,347) uses sodium or potassium hydrogen sulfate (NaHSO₄/KHSO₄) as sulfonating agents . Phthalonitrile, copper sulfate, and NaHSO₄ are heated to 190–260°C in a molar ratio of 4:1:8. The reaction mechanism involves in-situ formation of sulfophthalic acid intermediates:

{10}\text{H}{6}\text{N}{2} + \text{NaHSO}4 \rightarrow \text{C}{10}\text{H}{5}\text{NO}4\text{S} + \text{NH}3

This one-pot method yields CuPcS4 with 2–3 sulfonic groups per molecule and 60% conversion efficiency . While cost-effective, it requires stringent temperature control to prevent desulfonation.

Hydrolysis and Neutralization

Post-sulfonation, the sulfonyl chloride intermediate (-SO₂Cl) is hydrolyzed to the sulfonic acid (-SO₃H) and neutralized to the sodium salt.

Hydrolysis Conditions

The sulfonated product is stirred in ice water to quench excess ClSO₃H, followed by gradual addition of NaOH (20% w/v) to pH 10–12. Hydrolysis at 50–60°C for 2 hours ensures complete conversion:

2\text{Cl})4 + 4\text{H}2\text{O} \rightarrow \text{CuPc-(SO}3\text{H})4 + 4\text{HCl}

4 + 4\text{NaOH} \rightarrow \text{CuPc-(SO}3\text{Na})4 + 4\text{H}2\text{O}

Neutralization Challenges

Over-neutralization (pH >12) causes sodium sulfonate precipitation, while under-neutralization (pH <8) leaves residual HCl, destabilizing the product. Industrial systems use automated pH control with feedback loops to maintain ±0.2 pH units.

Industrial-Scale Production

Commercial manufacturing optimizes yield and purity through integrated reaction-separation systems.

Acid Pasting and Ball Milling

Crude CuPcS4 is purified via acid pasting, where the compound is dissolved in 64–98% sulfuric acid and reprecipitated in water . A patented process (EP0699720A1) employs ball milling with methyl benzoate to stabilize the α-phase, followed by hydrolysis :

| Step | Conditions | Outcome |

|---|---|---|

| Ball Milling | 55°C, 1 hour | Reduces particle size to 0.1–1 µm |

| Methyl Benzoate Treatment | 85°C, 8 hours | Prevents agglomeration |

| Alkaline Hydrolysis | 85°C, 2 hours | Removes organic residues |

This protocol achieves >99% purity with a narrow particle size distribution (PDI <0.2) .

Continuous Flow Reactors

Modern plants utilize tubular reactors for sulfonation, enabling real-time monitoring of:

-

Temperature (±1°C via PID controllers)

-

Pressure (maintained at 3–5 bar to prevent boiling)

-

Residence time (adjusted via flow rates)

A typical setup processes 500 kg/hour with 88% yield, outperforming batch reactors by 15% .

Purification and Quality Control

Final purification ensures compliance with pharmaceutical and pigment-grade standards.

Diafiltration

Tangential flow filtration removes unreacted phthalonitrile and inorganic salts. Membranes with 1 kDa MWCO retain CuPcS4 while permeating impurities. Industrial systems achieve 99.9% purity after 5 diafiltration cycles.

Lyophilization

The purified solution is freeze-dried at -50°C and 0.01 mbar to produce a stable powder. Lyophilization preserves the compound’s photodynamic activity, critical for biomedical applications.

Analytical Characterization

Quality metrics are verified through:

-

UV-Vis Spectroscopy : λ<sub>max</sub> at 680 nm (Q-band) confirms intact phthalocyanine structure

-

Titrimetry : Sulfonate content measured via ion-exchange chromatography (target: 3.8–4.2 groups/molecule)

-

XRD : Peaks at 2θ = 6.8°, 25.3° indicate α-phase crystallinity

Emerging Techniques and Innovations

Recent advances focus on eco-friendly protocols and enhanced sulfonation control.

Microwave-Assisted Sulfonation

Microwave irradiation (300 W, 100°C) reduces reaction time from 5 hours to 30 minutes, achieving 94% tetrasulfonation. Energy consumption drops by 40% compared to conventional heating.

Enzymatic Sulfonation

Pilot studies use sulfotransferases to catalyze sulfonation at 37°C, pH 7.4. Though currently yielding only 35% conversion, this method eliminates toxic byproducts.

Chemical Reactions Analysis

Types of Reactions

3,4’,4’‘,4’‘’-Tetrasulfonyl copper phthalocyanine, tetra sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: It can be reduced to lower oxidation state forms using reducing agents.

Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Photodynamic Therapy (PDT)

CuTsPc has been explored as a photosensitizer in photodynamic therapy for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a candidate for targeting tumor cells.

- Case Study : A study conducted by Abramson et al. demonstrated the potential of CuTsPc in inducing rapid calcium release from sarcoplasmic reticulum vesicles, suggesting its utility in PDT applications .

Environmental Remediation

The compound has been utilized in environmental chemistry for the adsorption of polycyclic aromatic hydrocarbons (PAHs) and other environmental pollutants.

- Case Study : Research indicated that cellulose modified with CuTsPc can selectively adsorb polycyclic compounds, aiding in the isolation of mutagens and carcinogens from environmental samples .

Organic Photovoltaics

CuTsPc is being investigated for its role in organic photovoltaic devices due to its favorable electronic properties.

- Case Study : A study published in the Journal of Physical Chemistry highlighted improvements in the efficiency of organic photovoltaic devices using water-soluble CuTsPc, which enhances charge transport properties due to its solubility .

Data Tables

Toxicological Considerations

While CuTsPc has promising applications, it is essential to consider its toxicological properties. The compound can cause skin irritation and gastrointestinal disturbances upon ingestion . Proper handling and safety precautions must be adhered to when working with this chemical.

Mechanism of Action

The mechanism of action of 3,4’,4’‘,4’‘’-Tetrasulfonyl copper phthalocyanine, tetra sodium salt involves its interaction with molecular targets through its sulfonyl groups and copper center. The compound can generate reactive oxygen species (ROS) under light irradiation, making it effective in photodynamic therapy. The sulfonyl groups enhance its solubility and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Key Properties:

- Structure : The sulfonate groups (-SO₃⁻) at the 3,4',4'',4''' positions create a highly polarizable and charged molecular framework, facilitating strong intermolecular interactions in composite materials .

- Electronic Properties: Density functional theory (DFT) studies reveal that sulfonation increases dipole moments (e.g., 9.6 D for CuPcTS vs. 2.3 D for non-sulfonated copper phthalocyanine) and alters charge distribution, enhancing electron transfer in electrochemical systems .

- Applications: Sensors: Used in quartz crystal microbalance (QCM) sensors for organic vapor detection, achieving 98.6% classification accuracy . Energy Storage: Doping CuPcTS into polypyrrole/multi-walled carbon nanotube electrodes improves specific capacitance (up to 594 F/g) . Nanotechnology: Facilitates graphene exfoliation via electrolysis, producing stable aqueous dispersions of graphene-phthalocyanine hybrids .

Metallophthalocyanines with Different Central Metals

Key Insight : The central metal influences redox activity and optical properties. CuPcTS outperforms NiPcTS in electrochemical applications due to copper's higher conductivity, while ZnTSPc is preferred in photodynamic therapy for its fluorescence efficiency .

Sulfonated Phthalocyanines with Different Counterions

Key Insight : Sodium salts are ideal for aqueous applications (e.g., biomedical or environmental sensors), while tetraalkylammonium variants enable compatibility with organic matrices .

Comparison with Porphyrin Derivatives

Key Insight : Sulfonated phthalocyanines like CuPcTS offer superior sensitivity and faster response in sensing applications compared to carboxylated porphyrins .

Non-Sulfonated Copper Phthalocyanines

Key Insight: Sulfonation transforms CuPc from a pigment into a functional material for advanced technologies .

Biological Activity

3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt (CuPcS4), is a sulfonated derivative of copper phthalocyanine that has garnered attention due to its promising biological activities. This compound is characterized by its high solubility in water and significant photophysical properties, making it suitable for various applications in medicinal chemistry and photodynamic therapy (PDT).

Chemical Structure and Properties

The structure of CuPcS4 consists of a copper ion coordinated to a phthalocyanine core with four sulfonic acid groups attached to the peripheral positions. This modification enhances its solubility and biological compatibility compared to other phthalocyanines.

| Property | Value |

|---|---|

| Molecular Formula | C26H16N8O12S4Cu |

| Molecular Weight | 680.96 g/mol |

| Solubility | Soluble in water and DMSO |

| Absorption Maxima | 670-750 nm (Q-band) |

Antiviral Properties

CuPcS4 has been extensively studied for its antiviral properties, particularly against HIV. Research indicates that it can inhibit HIV-1 infection by interfering with the virus's ability to enter host cells. A study reported an effective concentration (EC50) of 1 µg/ml for CuPcS4, demonstrating its potential as an antiviral agent with low toxicity and high thermal stability .

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against a range of pathogens. Its virucidal effects have been linked to the ability to disrupt viral membranes and inhibit replication processes. Variations in biological activity have been noted depending on the isomer used, with CuPcS3444 showing superior efficacy compared to other commercial variants like CuPcS4444 .

Photodynamic Therapy

CuPcS4 is also being explored for its applications in photodynamic therapy due to its ability to generate reactive oxygen species (ROS) upon light activation. This property allows it to selectively target and destroy cancer cells while minimizing damage to surrounding healthy tissue. Studies have shown that CuPcS4 can effectively induce apoptosis in cancer cell lines when exposed to light .

Case Studies

-

Antiviral Efficacy Against HIV

- Study : Vzorov et al. (2003) investigated the antiviral activity of CuPcS4.

- Findings : The compound inhibited HIV-1 infection effectively when cells were pre-treated with CuPcS4 prior to viral exposure. The study highlighted the potential for clinical applications in HIV treatment.

- Antimicrobial Application

- Photodynamic Therapy Trials

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound to ensure high purity for research applications?

Basic Research Question

The synthesis typically involves sulfonation of copper phthalocyanine (CuPc) using chlorosulfonic acid, followed by hydrolysis with sodium hydroxide to yield the tetrasodium salt . Critical steps include:

- Sulfonation Control : Reaction temperature must be maintained below 40°C to prevent over-sulfonation and byproduct formation.

- Purification : Dialysis or ultrafiltration is recommended to remove unreacted sulfonic acid groups and residual salts. Purity (>95%) can be verified via UV-vis spectroscopy (λmax ~635 nm in aqueous solutions) .

- Dye Content Analysis : Titration with cationic surfactants (e.g., cetyltrimethylammonium bromide) quantifies sulfonate groups, ensuring stoichiometric consistency .

Q. How does aggregation behavior in aqueous solutions impact optical properties, and what techniques characterize this phenomenon?

Basic Research Question

Aggregation via π-π stacking alters absorption spectra, reducing photoluminescence quantum yield. Key methodologies include:

- UV-vis Spectroscopy : Monitor shifts in Q-band absorption (e.g., monomeric peak at 665 nm vs. aggregated states at 626 nm) under varying ionic strengths .

- Statistical Mechanics Modeling : Fit concentration-dependent molar absorptivity data to assess trimer/hexamer equilibria, particularly in low-salt conditions (0–2 M NaCl) .

- Dynamic Light Scattering (DLS) : Quantify hydrodynamic radii of aggregates (e.g., 5–50 nm clusters at 10<sup>-3</sup> M) .

Q. What strategies mitigate aggregation-induced quenching in optoelectronic devices?

Advanced Research Question

- Doping with Strong Acceptors : F4-TCNQ doping reduces aggregation in TS-CuPc, enhancing hole mobility (μh ~10<sup>-3</sup> cm²/V·s) in perovskite solar cells .

- Composite Films : Blend with MoO3 forms charge-transfer complexes, improving conductivity (σ ~5×10<sup>-4</sup> S/cm) and reducing interfacial resistance in OLEDs .

- Hybrid Nanostructures : Non-covalent π-π interactions with graphene sheets stabilize monomeric states, preserving optical activity in photoelectrodes .

Q. How does the compound function as a hole transport layer (HTL) in perovskite solar cells, and what doping methods optimize performance?

Advanced Research Question

- Mechanism : Sulfonate groups improve wettability on ITO, while CuPc’s HOMO level (-5.2 eV) aligns with perovskite’s valence band, facilitating hole extraction .

- Doping Optimization :

Q. What spectroscopic and chromatographic techniques are essential for characterizing structural integrity and purity?

Basic Research Question

- UV-vis-NIR : Confirm electronic transitions (Q-band at 600–700 nm; B-band at 300–400 nm) and detect impurities via deviation from Beer-Lambert law .

- FTIR/Raman Spectroscopy : Identify sulfonate vibrations (1040–1180 cm<sup>-1</sup>) and phthalocyanine ring modes (1520 cm<sup>-1</sup> C=N stretch) .

- HPLC-MS : Reverse-phase chromatography with ESI-MS detects sulfonation isomers (e.g., tri- vs. tetra-sulfonated byproducts) .

Q. In photoelectrochemical sensors, how does the compound mediate electron transfer, and what modifications improve sensitivity?

Advanced Research Question

- Electrocatalytic Mechanism : Sulfonate groups anchor the compound to electrodes, while Cu(II)/Cu(I) redox couples mediate H2S oxidation (detection limit: 0.1 μM) .

- Enhancement Strategies :

- Nanostructuring : Electrodeposition with Au nanoparticles amplifies signal-to-noise ratios by 5× .

- pH Optimization : Operate in pH 12 buffer (Na2HPO4/NaOH) to stabilize Cu(III) intermediates, confirmed by cyclic voltammetry .

Q. How does ionic strength influence solubility and colloidal stability in aqueous formulations?

Basic Research Question

- Solubility Limits : Solubility decreases exponentially above 0.5 M NaCl due to charge screening, with critical coagulation concentrations (CCC) ~1.2 M .

- Stabilization Methods : Add surfactants (e.g., SDS) at 0.1% w/v to prevent flocculation, validated by zeta potential measurements (ζ > -30 mV) .

Q. What are the compound’s antiviral mechanisms, and which experimental models validate efficacy?

Advanced Research Question

- Mechanism : Sulfonate groups bind HIV-1 gp120, inhibiting viral entry (IC50 ~22.4 μM) .

- Validation Models :

Q. What are the thermal degradation pathways, and how do they affect device longevity?

Advanced Research Question

- Degradation Analysis : TGA shows mass loss >300°C correlates with sulfonate group decomposition, releasing SO2 .

- Mitigation : Encapsulate with Al2O3 via atomic layer deposition (ALD) to block oxidative pathways, extending OLED lifetime to >500 hrs .

Q. How do substituent positions (3,4',4'',4''') impact electronic properties compared to other sulfonated phthalocyanines?

Advanced Research Question

- Comparative Studies :

- Redox Potentials : 3,4',4'',4'''-sulfonation shifts Cu(II)/Cu(I) potential by -0.15 V vs. 2,9,16,23-isomers, per cyclic voltammetry .

- Optoelectronic Tuning : Asymmetric sulfonation broadens absorption to 800 nm, enabling near-IR photodetectors .

Properties

IUPAC Name |

copper;2,11,20,29,37,40-hexaza-38,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10(40),11,13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-5,15,24,33-tetrasulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8O12S4.Cu/c41-53(42,43)13-4-7-16-20(10-13)29-33-25(16)35-30-22-12-15(55(47,48)49)6-9-18(22)27(37-30)39-32-24-19(2-1-3-23(24)56(50,51)52)28(40-32)38-31-21-11-14(54(44,45)46)5-8-17(21)26(34-29)36-31;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYOSIPFSOPTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=NC2=N3)[N-]7)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H16CuN8O12S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154012 | |

| Record name | 3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

896.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark purple solid; [Sigma-Aldrich MSDS] | |

| Record name | Copper phthalocyanine-3,4',4",4"'-tetrasulfonic acid tetrasodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123439-80-5 | |

| Record name | 3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123439805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4',4'',4'''-Tetrasulfonyl copper phthalocyanine, tetra sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper phthalocyanine-3,4',4'',4'''-tetrasulfonic acid tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.